molecular formula C16H24ClN3O4S B2601909 2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide CAS No. 2034356-31-3

2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2601909
CAS RN: 2034356-31-3
M. Wt: 389.9
InChI Key: MABKMIAROKGYGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide, also known as DPA-714, is a selective ligand for translocator protein 18 kDa (TSPO) that has been extensively studied in scientific research. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been used as a tool to investigate the role of TSPO in these processes and its potential as a therapeutic target.

Scientific Research Applications

Chlorophenols in Environmental Studies

Chlorophenols, including those similar in structure to the chlorophenoxy group present in the compound, have been studied for their environmental impact, particularly as precursors to dioxins in chemical and thermal processes. For instance, Peng et al. (2016) reviewed chlorophenols' role in Municipal Solid Waste Incineration (MSWI) and their correlation with dioxin formation, highlighting the environmental and toxicological concerns associated with these compounds in waste management and air pollution control systems (Peng et al., 2016).

Acetamides in Biological Effects

Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, including N,N-dimethylacetamide, focusing on their toxicological profiles and biological responses in humans. The review provides insights into the commercial importance of these chemicals and updates on knowledge regarding their biological consequences of exposure, which could be relevant for understanding the biological activity of acetamides in scientific research (Kennedy, 2001).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-9-7-13(8-10-20)11-18-16(21)12-24-15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKMIAROKGYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide

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